An In-depth Technical Guide to 5-(Nonyloxy)tryptamine: A Potent and Selective Serotonergic Agent
An In-depth Technical Guide to 5-(Nonyloxy)tryptamine: A Potent and Selective Serotonergic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Nonyloxy)tryptamine, a derivative of the neurotransmitter serotonin, has emerged as a highly potent and selective agonist for the 5-HT1B receptor. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and potential therapeutic applications. It is designed to serve as a foundational resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics. This document delves into the known physicochemical characteristics, proposes a detailed synthetic route, and outlines robust analytical methodologies for the characterization of this compound. Furthermore, it explores the intricate downstream signaling pathways associated with 5-HT1B receptor activation and sheds light on a novel and promising role for 5-(Nonyloxy)tryptamine in the enhancement of anti-tumor immunity.
Introduction: The Significance of 5-(Nonyloxy)tryptamine
5-(Nonyloxy)tryptamine, also known as 5-NOT, is a synthetic tryptamine that has garnered significant interest within the scientific community due to its remarkable affinity and selectivity for the 5-HT1B serotonin receptor.[1][2] The strategic addition of a nonyloxy group at the 5-position of the tryptamine scaffold results in a molecule with distinct pharmacological properties compared to its parent compound, serotonin. Research has demonstrated that increasing the length of the O-alkoxy chain in this series of compounds generally leads to greater potency and selectivity for the 5-HT1B receptor, with the nonyloxy derivative exhibiting optimal activity.[1] This high selectivity makes 5-(Nonyloxy)tryptamine an invaluable tool for probing the physiological and pathological roles of the 5-HT1B receptor, as well as a promising lead compound for the development of targeted therapies for a range of disorders, from migraines to certain types of cancer.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 5-(Nonyloxy)tryptamine is fundamental for its synthesis, handling, and application in experimental settings.
Structure and Identification
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IUPAC Name: 2-(5-(nonyloxy)-1H-indol-3-yl)ethanamine[2]
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Synonyms: 5-NOT, 5-Nonyloxytryptamine, O-nonylserotonin[2][3]
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CAS Number: 157798-12-4[3]
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Molecular Weight: 302.46 g/mol [4]
Physicochemical Data
While experimentally determined data for some physical properties of 5-(Nonyloxy)tryptamine are not widely published, computational predictions and data from related compounds provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 302.5 g/mol | [2] |
| XLogP3 | 4.5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 10 | [2] |
| Exact Mass | 302.235813585 Da | [2] |
| Monoisotopic Mass | 302.235813585 Da | [2] |
| Topological Polar Surface Area | 51 Ų | [2] |
| Heavy Atom Count | 22 | [2] |
Note: Many of these values are computationally generated and should be confirmed experimentally.
Synthesis of 5-(Nonyloxy)tryptamine: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-(Nonyloxy)tryptamine.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of Serotonin
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Dissolve serotonin hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.
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Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the reaction.
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To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup and extract the N-Boc protected serotonin with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: O-Alkylation of N-Boc-Serotonin
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Dissolve the N-Boc protected serotonin in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).
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Add a suitable base, for instance, potassium carbonate (K₂CO₃), to the solution.[7]
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Introduce 1-bromononane to the reaction mixture.
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Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as indicated by TLC analysis.
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After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography.
Step 3: Deprotection to Yield 5-(Nonyloxy)tryptamine
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Dissolve the N-Boc-5-(nonyloxy)tryptamine in a suitable organic solvent, such as dichloromethane (DCM).
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Add a strong acid, for example, trifluoroacetic acid (TFA), dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
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Remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent or by neutralization with a base followed by extraction to yield the free base.
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The final product can be further purified by recrystallization or column chromatography.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and structure of the synthesized 5-(Nonyloxy)tryptamine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the indole ring, protons of the ethylamine side chain, and characteristic signals for the nonyloxy chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.
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¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the indole core, the ethylamine side chain, and the nine carbons of the nonyloxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The expected [M+H]⁺ ion would be at m/z 303.2431.[2]
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the primary amine and the indole N-H, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid or formic acid) can be employed.
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Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the synthesis and for preliminary purity assessment.
Pharmacological Profile
The primary pharmacological characteristic of 5-(Nonyloxy)tryptamine is its potent and selective agonism at the 5-HT1B receptor.
Receptor Binding Affinity
5-(Nonyloxy)tryptamine exhibits a high binding affinity for the 5-HT1B receptor with a Ki value of 1.0 nM.[1] Importantly, it shows over 300-fold selectivity for the 5-HT1B receptor compared to the 5-HT1A receptor.[1][6]
Mechanism of Action and Downstream Signaling
As a 5-HT1B receptor agonist, 5-(Nonyloxy)tryptamine initiates a cascade of intracellular events upon binding to its target. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via the Gαi/o protein.
Caption: 5-HT1B receptor downstream signaling pathway.
Activation of the 5-HT1B receptor by 5-(Nonyloxy)tryptamine leads to:
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels: This can result in the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the cell membrane and a reduction in neurotransmitter release.
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Activation of the MAPK/ERK Pathway: Studies have shown that 5-HT1B receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the regulation of gene expression and cellular growth and differentiation.
Emerging Therapeutic Potential: Anti-Tumor Immunity
Recent groundbreaking research has uncovered a novel and exciting potential application for 5-(Nonyloxy)tryptamine in the field of oncology. A pharmacological screen identified 5-(Nonyloxy)tryptamine as a potentiator of T cell-mediated anti-tumor immunity.
The key findings of this research include:
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Upregulation of MHC-I: 5-(Nonyloxy)tryptamine was found to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of melanoma and other tumor cells.
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Enhanced T Cell Recognition: The increased MHC-I expression enhances the ability of cytotoxic CD8+ T cells to recognize and eliminate cancer cells.
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Immune-Dependent Anti-Tumor Effect: The anti-tumor effects of 5-(Nonyloxy)tryptamine in vivo were shown to be dependent on a functional host immune system, particularly CD8+ T cells.
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Mechanism of Action: The upregulation of MHC-I by 5-(Nonyloxy)tryptamine appears to be mediated through the phosphorylation of the cAMP Response Element-Binding Protein (CREB).
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Synergy with Immunotherapy: Importantly, the combination of 5-(Nonyloxy)tryptamine with anti-PD-1 immunotherapy showed a significant improvement in anti-tumor response compared to anti-PD-1 therapy alone.
These findings suggest that 5-(Nonyloxy)tryptamine could be a valuable new agent for cancer immunotherapy, particularly for tumors that have low immunogenicity and are resistant to current immunotherapies.
Conclusion and Future Directions
5-(Nonyloxy)tryptamine is a powerful pharmacological tool with well-defined effects on the 5-HT1B receptor. Its high potency and selectivity make it an ideal candidate for further investigation into the roles of this receptor in health and disease. The proposed synthetic and analytical protocols in this guide provide a solid foundation for researchers to produce and characterize this compound for their studies.
The recent discovery of its immunomodulatory properties opens up an entirely new avenue of research and potential therapeutic development. Future research should focus on:
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Elucidating the precise molecular mechanisms by which 5-(Nonyloxy)tryptamine upregulates MHC-I expression.
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Evaluating its efficacy and safety in a broader range of cancer models.
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Optimizing its formulation and delivery for potential clinical applications.
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Exploring its potential in other therapeutic areas where 5-HT1B receptor modulation is relevant, such as migraine and psychiatric disorders.
As our understanding of the serotonergic system continues to evolve, compounds like 5-(Nonyloxy)tryptamine will undoubtedly play a crucial role in advancing our knowledge and developing the next generation of targeted therapies.
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